Docking-Based Binding Energy: 328540-32-5 vs. Control Compound 93G on Influenza PB2 Cap-Binding Domain
In a virtual screening campaign against the influenza polymerase PB2 cap-binding domain, CAS 328540-32-5 (reported as Compound 3) exhibited a docking binding energy of −9.9 kcal/mol, representing a 2.1 kcal/mol improvement over the control molecule 93G (−7.8 kcal/mol) and ranking third among four selected hits [1]. The docking was performed using Autodock Vina with the Chimera plugin, with the grid center at coordinates X = −50.0, Y = 4.48, Z = −3.14 and grid dimensions of 20 Å per axis [2].
| Evidence Dimension | Docking binding energy (ΔG_bind) |
|---|---|
| Target Compound Data | −9.9 kcal/mol |
| Comparator Or Baseline | Control 93G: −7.8 kcal/mol; Compound 1: −10.4 kcal/mol; Compound 2: −10.1 kcal/mol; Compound 4: −9.8 kcal/mol |
| Quantified Difference | ΔΔG = −2.1 kcal/mol vs. control 93G; −0.1 kcal/mol vs. Compound 4; +0.5 kcal/mol vs. Compound 1 |
| Conditions | Autodock Vina; PB2 cap-binding domain (PDB not specified); grid center (−50.0, 4.48, −3.14); 20 Å grid dimensions |
Why This Matters
The 2.1 kcal/mol binding energy advantage over the positive control establishes that 328540-32-5 engages the PB2 cap-binding domain with measurably greater predicted affinity than the benchmark compound, supporting its prioritization for antiviral lead optimization programs.
- [1] Scientific Reports, 14, 25441 (2024), Results section: 'binding energies, recorded as −10.4 kcal/mol, −10.1 kcal/mol, −9.9 kcal/mol, and −9.8 kcal/mol… control molecule 93G, with a binding energy of -7.8 kcal/mol'. View Source
- [2] Scientific Reports, 14, 25441 (2024), Methods section: 'Redocking and Intermolecular Analysis'. View Source
